4,5-dihydro-1H-imidazole-2-sulfonic acid
Overview
Description
4,5-Dihydro-1H-imidazole-2-sulfonic acid is a chemical compound with the molecular formula C₃H₆N₂O₃S It is characterized by the presence of an imidazole ring, which is partially hydrogenated, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid typically involves the reaction of imidazole derivatives with sulfonating agents. One common method is the sulfonation of 4,5-dihydroimidazole using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-imidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates or sulfones.
Reduction: The imidazole ring can be reduced further to form fully saturated imidazolidine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonates and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dihydro-1H-imidazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 4,5-dihydro-1H-imidazole-2-sulfonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the function of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Imidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of a sulfonic acid group.
2-Methylimidazole: Lacks the sulfonic acid group and has a methyl group instead.
4,5-Dihydro-1H-imidazole-2-thiol: Contains a thiol group instead of a sulfonic acid group.
Uniqueness: 4,5-Dihydro-1H-imidazole-2-sulfonic acid is unique due to the presence of both an imidazole ring and a sulfonic acid group. This combination imparts distinct chemical properties, such as high solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4,5-dihydro-1H-imidazole-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRHTNVGGLWMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298115 | |
Record name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64205-92-1 | |
Record name | 64205-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64205-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.